1-Isocyanato-2-(2-methoxyethoxy)ethane is an organic compound characterized by its isocyanate functional group. It has the molecular formula C6H11NO3 and a molecular weight of approximately 145.16 g/mol. This compound features a methoxyethoxy group, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the isocyanate group makes it reactive, particularly with nucleophiles, leading to the formation of urea or carbamate derivatives upon reaction.
1-Isocyanato-2-(2-methoxyethoxy)ethane can be synthesized through several methods:
1-Isocyanato-2-(2-methoxyethoxy)ethane has potential applications in:
Interaction studies involving 1-isocyanato-2-(2-methoxyethoxy)ethane primarily focus on its reactivity with biological molecules. Research indicates that isocyanates can react with amino acids, proteins, and nucleic acids, potentially leading to modifications that affect biological functions. Further studies are necessary to fully understand its interaction profile and implications for safety and efficacy in applications.
Several compounds share structural similarities with 1-isocyanato-2-(2-methoxyethoxy)ethane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Isocyanato-2-methoxyethane | C4H7NO | Simpler structure; used in similar applications |
| Hexamethylene diisocyanate | C8H12N2O | More reactive; commonly used in polyurethane |
| Toluene diisocyanate | C9H6N2O | Widely used in coatings; higher toxicity |
| Phenyl isocyanate | C7H5NO | Reactivity with phenolic compounds |
1-Isocyanato-2-(2-methoxyethoxy)ethane stands out due to its specific methoxyethoxy substituent, which can enhance solubility and reactivity compared to simpler isocyanates. Its unique structure allows for tailored applications in both industrial and research settings, particularly where specific reactivity profiles are required.